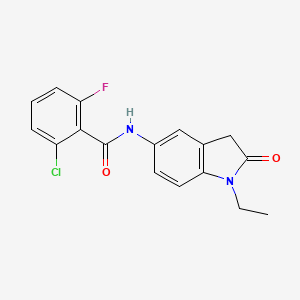
2-chloro-N-(1-ethyl-2-oxoindolin-5-yl)-6-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-N-(1-ethyl-2-oxoindolin-5-yl)-6-fluorobenzamide is a synthetic compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential as a pharmacological agent, particularly in the field of cancer research.
Scientific Research Applications
Antioxidant Properties and Quantum-Chemical Studies
Studies have focused on synthesizing novel carbohydrazones from substituted isatins, examining their antioxidant properties through experimental and theoretical methods. These investigations offer insights into the relationship between electronic properties and antioxidant capabilities, indicating potential applications in developing compounds with enhanced antioxidant activities (Çavuş, Yakan, Muğlu, & Bakır, 2020).
Antimicrobial Activity
Research on fluorobenzamides containing thiazole and thiazolidine derivatives has highlighted their promising antimicrobial properties. The presence of fluorine atoms in these compounds is essential for enhancing antimicrobial activity, suggesting a potential route for developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Anticancer Evaluation
Investigations into benzene sulfonamide derivatives have revealed significant in vitro antimicrobial and anticancer activities. These studies provide a foundation for the development of novel anticancer agents, highlighting the potential of specific isatin derivatives in cancer treatment (Kumar, Narasimhan, Kumar, Ramasamy, Mani, Mishra, & Majeed, 2014).
Imaging the sigma2 Receptor Status of Solid Tumors
Fluorine-containing benzamide analogs have been synthesized and evaluated for their potential in imaging the sigma2 receptor status of solid tumors using positron emission tomography (PET). This application is crucial for diagnosing and monitoring tumor progression and response to therapy (Tu, Xu, Jones, Li, Dumstorff, Vangveravong, Chen, Wheeler, Welch, & Mach, 2007).
Synthesis and Biological Activity
Research on N-(5-benzylidene-4-oxo-2-substituted phenylthiazolidin-3-yl)-5-((1, 3-dioxoisoindolin-2-yl) methyl)-2-hydroxybenzamide derivatives has focused on their synthesis and evaluation for antibacterial and antifungal activities. This suggests the potential for these compounds in developing new antimicrobial treatments (Patel & Dhameliya, 2010).
properties
IUPAC Name |
2-chloro-N-(1-ethyl-2-oxo-3H-indol-5-yl)-6-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2O2/c1-2-21-14-7-6-11(8-10(14)9-15(21)22)20-17(23)16-12(18)4-3-5-13(16)19/h3-8H,2,9H2,1H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHNYPLCNZSWJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1-ethyl-2-oxoindolin-5-yl)-6-fluorobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

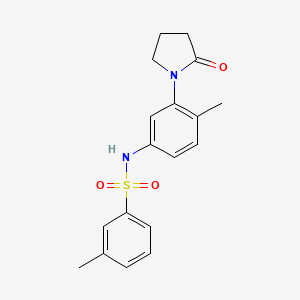
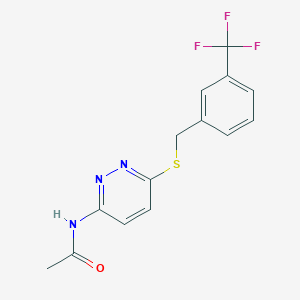


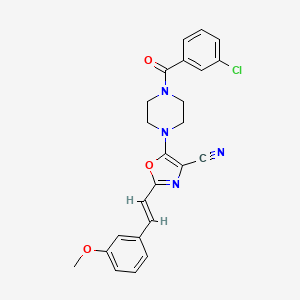


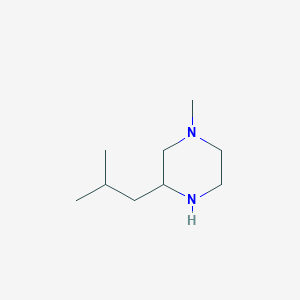

![Carbonic acid;2-[(E)-(2-chlorophenyl)methylideneamino]guanidine](/img/structure/B2385460.png)
![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 2,6-difluorobenzoate](/img/structure/B2385461.png)
![3-(Chlorodifluoromethyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2385463.png)
![Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2385465.png)
